molecular formula C17H20N2O2 B1318163 N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide CAS No. 954572-58-8

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide

Cat. No. B1318163
M. Wt: 284.35 g/mol
InChI Key: OUWPENVVULRXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide, commonly referred to as 4-AP, is a powerful and versatile compound used in many scientific studies and lab experiments. It is a synthetic amide that acts as an agonist of the nicotinic acetylcholine receptor (nAChR), and is widely used as a research tool to study the effects of nAChR activation on physiological and biochemical processes. 4-AP has been studied extensively in the last few decades, and is used in many areas of scientific research, including neurobiology, pharmacology, and biochemistry.

Scientific Research Applications

Glucocorticoid Receptor Modulation

A study by Yang et al. (2010) explored 2,2-dimethyl-3,3-diphenyl-propanamides as novel glucocorticoid receptor modulators. They found that certain derivatives demonstrated good agonist activity in GR-mediated transrepression assays and reduced activity in transactivation assays. Some compounds showed anti-inflammatory activity comparable to prednisolone with decreased side effects (Yang et al., 2010).

Antibacterial Activity

Tumosienė et al. (2012) synthesized azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, which exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Cytotoxic Evaluation

A study by Gomez-Monterrey et al. (2011) investigated the cytotoxicity and topoisomerase II inhibitory activity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione. Some derivatives were effective against cell lines resistant to doxorubicin, with the potential for modulating small heat shock proteins and cardiotoxic effects (Gomez-Monterrey et al., 2011).

Herbicidal Activity

Liu and Shi (2014) reported on the synthesis and herbicidal activity of 2-Aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings, with some compounds displaying moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).

Anticonvulsant Activity

Kamiński et al. (2015) synthesized hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showing broad spectra of activity in preclinical seizure models. Some compounds demonstrated high protection without impairing motor coordination (Kamiński et al., 2015).

Muscle Relaxant and Anticonvulsant Properties

Tatee et al. (1986) evaluated N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives for muscle relaxant and anticonvulsant activities, identifying compounds with high potency and selectivity (Tatee et al., 1986).

properties

IUPAC Name

N-(4-aminophenyl)-2-(2,5-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-4-5-12(2)16(10-11)21-13(3)17(20)19-15-8-6-14(18)7-9-15/h4-10,13H,18H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWPENVVULRXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Aminophenyl)-2-(2,5-dimethylphenoxy)-propanamide

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